molecular formula C13H14N2O2S B1298032 N-(4-amino-2-methylphenyl)benzenesulfonamide CAS No. 86785-35-5

N-(4-amino-2-methylphenyl)benzenesulfonamide

Cat. No. B1298032
CAS RN: 86785-35-5
M. Wt: 262.33 g/mol
InChI Key: RJXYGFICBJIBPX-UHFFFAOYSA-N
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Description

N-(4-amino-2-methylphenyl)benzenesulfonamide is a compound that belongs to the class of benzenesulfonamides, which are known for their diverse biological activities and applications in medicinal chemistry. These compounds are characterized by a sulfonamide group attached to a benzene ring and have been extensively studied for their inhibitory effects on various enzymes, particularly carbonic anhydrases .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves the introduction of various substituents on the benzene ring to enhance biological activity and selectivity. For instance, the incorporation of phenyl-1,2,3-triazole moieties into benzenesulfonamide compounds has been reported, which confers additional flexibility and results in potent inhibitors of human carbonic anhydrase isoforms . Another approach includes the N-alkylation of aminobenzenesulfonamides with alcohols, which has been shown to be an efficient strategy for synthesizing amino-(N-alkyl)benzenesulfonamides . Moreover, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides and their structure-activity relationship has been explored, leading to high-affinity inhibitors of kynurenine 3-hydroxylase .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. Crystallographic studies have provided insights into the binding modes of these compounds with their target enzymes. For example, the crystal structures of 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides in complex with human carbonic anhydrase II have been determined to understand the structural features of inhibitor binding . Additionally, the crystal structure of 3-Nitro-N-phenyl-4-(phenylamino)benzenesulfonamide has been analyzed, revealing the orientation of the N-phenyl rings with respect to the phenylsulfonamide group and the formation of dimers via hydrogen bonds .

Chemical Reactions Analysis

Benzenesulfonamides can undergo various chemical reactions, including N-alkylation, which has been demonstrated to be a versatile method for modifying these compounds . The reactivity of the amino group in these molecules is a key factor in their chemical transformations, allowing for the synthesis of a wide range of derivatives with different biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamides are influenced by their molecular structure. For instance, the synthesis and characterization of 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide included an analysis of its structural and spectroscopic properties, as well as theoretical calculations of its vibrational frequencies, NMR chemical shifts, and absorption wavelengths . These properties are essential for understanding the behavior of these compounds in biological systems and for the design of new derivatives with improved efficacy.

Safety And Hazards

“N-(4-amino-2-methylphenyl)benzenesulfonamide” is associated with certain safety and hazard concerns. It has been classified under GHS07, indicating that it can cause certain health hazards .

Future Directions

While there is limited information available on the future directions of “N-(4-amino-2-methylphenyl)benzenesulfonamide”, its role as a potential inhibitor of carbonic anhydrase IX suggests its potential in the development of novel anticancer and antimicrobial agents .

properties

IUPAC Name

N-(4-amino-2-methylphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-10-9-11(14)7-8-13(10)15-18(16,17)12-5-3-2-4-6-12/h2-9,15H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJXYGFICBJIBPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)NS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20354411
Record name Benzenesulfonamide, N-(4-amino-2-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-amino-2-methylphenyl)benzenesulfonamide

CAS RN

86785-35-5
Record name Benzenesulfonamide, N-(4-amino-2-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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